1-Hydroxy-3-bromopyrazole
Overview
Description
1-Hydroxy-3-bromopyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties, including tautomerism, which can influence their reactivity and biological activities . The presence of both hydroxyl and bromine substituents on the pyrazole ring makes this compound an interesting compound for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Hydroxy-3-bromopyrazole typically involves the bromination of 1-hydroxypyrazole. One common method includes the reaction of 1-hydroxypyrazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality and minimizing waste .
Chemical Reactions Analysis
1-Hydroxy-3-bromopyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds, facilitated by palladium catalysts.
Scientific Research Applications
1-Hydroxy-3-bromopyrazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Hydroxy-3-bromopyrazole and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl and bromine substituents can form hydrogen bonds and halogen bonds, respectively, with target molecules, influencing their activity and stability . These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
1-Hydroxy-3-bromopyrazole can be compared with other similar compounds, such as:
3-Bromopyrazole: Lacks the hydroxyl group, making it less versatile in certain reactions but still useful as a synthetic intermediate.
1-Hydroxy-3-chloropyrazole: Similar to this compound but with a chlorine substituent instead of bromine, which can affect its reactivity and biological activity.
1-Hydroxy-5-bromopyrazole:
The uniqueness of this compound lies in its combination of hydroxyl and bromine substituents, which provide a balance of reactivity and stability, making it a valuable compound for diverse chemical and biological applications.
Properties
IUPAC Name |
3-bromo-1-hydroxypyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2O/c4-3-1-2-6(7)5-3/h1-2,7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHRZQDNDNDRDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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